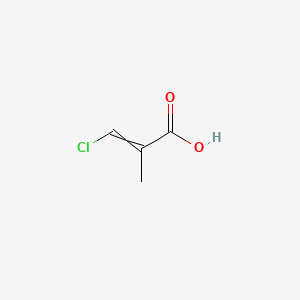
4-Bromo-5-(trifluoromethyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of picolinaldehyde, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 5-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves the bromination and trifluoromethylation of picolinaldehyde. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Bromo-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Trifluoromethyl-2-pyridinecarbaldehyde
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
Uniqueness
4-Bromo-5-(trifluoromethyl)picolinaldehyde is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1256805-74-9 |
|---|---|
Formule moléculaire |
C7H3BrF3NO |
Poids moléculaire |
254.00 g/mol |
Nom IUPAC |
4-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-3H |
Clé InChI |
WSHWRCBBHQWOQV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1Br)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
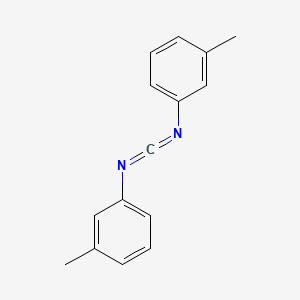

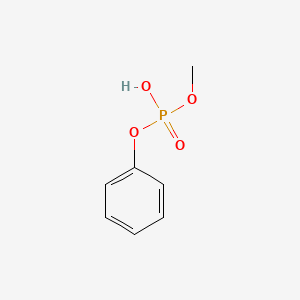
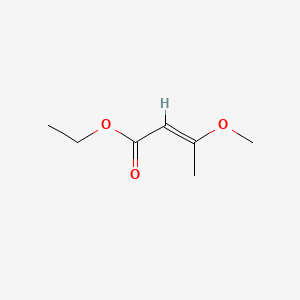
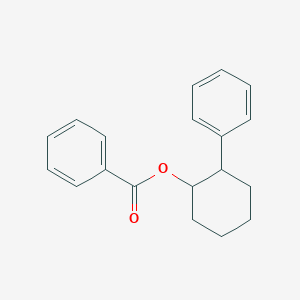
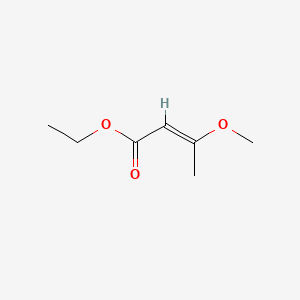
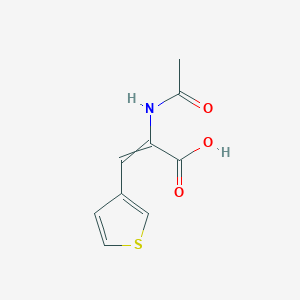
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
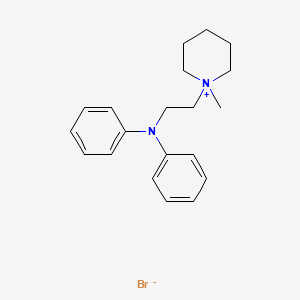
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)
